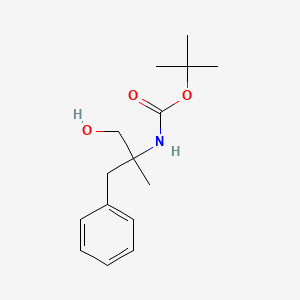

tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

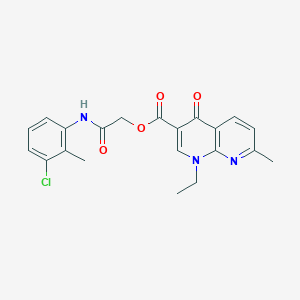

Vue d'ensemble

Description

“tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate” is a complex organic compound. It is related to tert-butyl carbamate and tert-butyl N-(benzyloxy)carbamate , which are known compounds used in various chemical reactions .

Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed cross-coupling reactions . For instance, tert-butyl carbamate can be synthesized through a reaction with various aryl halides with Cs2CO3 as a base in 1,4-dioxane .Molecular Structure Analysis

The molecular structure of related compounds like tert-butyl N-(benzyloxy)carbamate has been analyzed . It has a linear formula of C6H5CH2ONHCO2C(CH3)3 and a molecular weight of 223.27 .Chemical Reactions Analysis

Tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, tert-butyl carbamate is described as white to slightly yellow needles . The melting point of tert-butyl N-(benzyloxy)carbamate is 45-47 °C .Applications De Recherche Scientifique

- Ceftolozane , a new intravenous fifth-generation cephalosporin antibiotic, is derived from the structural modification of FK518. Compound 1 serves as a crucial intermediate in the synthesis of ceftolozane . Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and efficacy against multidrug-resistant Pseudomonas aeruginosa.

- Compound 1 selectively enhances slow inactivation of voltage-gated sodium channels. This modulation may have implications in neurological research and drug development .

- Studies have shown that compound 1 inhibits the growth of HeLa cells by arresting cell division before another DNA synthesis phase begins. Its antitumor potential makes it relevant for cancer research .

- Piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1), are synthesized using compound 1 as a building block. These derivatives find applications in the synthesis of various organic compounds, such as amides, sulphonamides, and Mannich bases .

- Compound 1 has been implicated in regulating CRMP2, which plays a role in neuronal development and axon guidance. Further research could explore its potential impact on neurodegenerative diseases .

- Researchers have characterized the crystal structure of compound 1 using X-ray diffraction techniques. Such studies provide insights into its three-dimensional arrangement and aid in understanding its properties .

Antibiotic Synthesis

Sodium Channel Modulation

Antitumor Activity

Building Block for Organic Synthesis

Collapsin Response Mediator Protein 2 (CRMP2) Regulation

Structural Studies and X-ray Diffraction

Safety and Hazards

Mécanisme D'action

Target of Action

Tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate is a complex organic compoundSimilar compounds have been known to interact with proteins such as voltage-gated sodium channels and the collapse response mediator protein 2 (crmp2) .

Mode of Action

It’s known that carbamates, including tert-butyl n-(2-benzyl-1-hydroxypropan-2-yl)carbamate, can undergo various chemical reactions. For instance, they can be formed in situ and subsequently reacted with substituted phenols.

Biochemical Pathways

For example, they can participate in intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Pharmacokinetics

Result of Action

Similar compounds have been known to selectively enhance slow inactivation of voltage-gated sodium channels and regulate the collapse response mediator protein 2 (crmp2) .

Action Environment

It’s known that environmental factors such as temperature, ph, and the presence of other compounds can influence the action and stability of similar compounds .

Propriétés

IUPAC Name |

tert-butyl N-(1-hydroxy-2-methyl-3-phenylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,11-17)10-12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQPLCPRUYWQWHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(furan-2-ylmethyl)amino]methyl}-N-methylbenzamide hydrochloride](/img/structure/B2747391.png)

![(S)-6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2747393.png)

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(3,4,5-trimethylpyrazol-1-yl)purine-2,6-dione](/img/structure/B2747396.png)

![3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2747397.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2747399.png)

![Cyclopropyl(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2747400.png)

![6-Acetyl-2-pentanamido-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2747405.png)